molecular formula C16H12F3N5S B13732783 6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13732783
M. Wt: 363.4 g/mol
InChI Key: HWRCHOPEKIBKJR-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a naphthyl group, a thiosemicarbazide moiety, and a trifluoromethyl group attached to a pyrimidine ring. These structural features confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a nucleophilic substitution reaction, where a naphthyl halide reacts with the pyrimidine core in the presence of a base.

    Attachment of the Thiosemicarbazide Moiety: The thiosemicarbazide group is attached through a condensation reaction between the naphthyl-substituted pyrimidine and thiosemicarbazide under reflux conditions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Naphthyl halides, trifluoromethylating agents; reactions are conducted in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various functionalized derivatives depending on the substituents introduced

Scientific Research Applications

6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.

    2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide: Investigated for its therapeutic potential in various diseases.

Uniqueness

6-(1-Naphthyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with hydrophobic regions in biological molecules, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H12F3N5S

Molecular Weight

363.4 g/mol

IUPAC Name

[[4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C16H12F3N5S/c17-16(18,19)13-8-12(21-15(22-13)24-23-14(20)25)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,20,23,25)(H,21,22,24)

InChI Key

HWRCHOPEKIBKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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